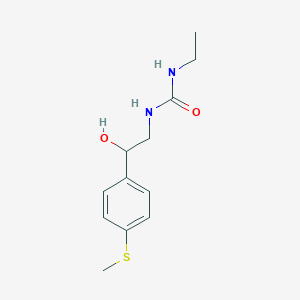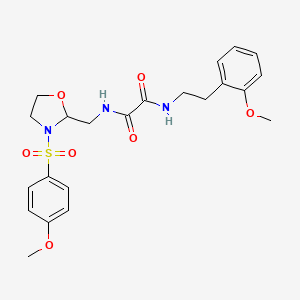![molecular formula C12H15N3O2S B2456234 Ácido 2-[({5,7-Dimetilimidazo[1,2-a]pirimidin-2-il}metil)sulfanil]propanoico CAS No. 380572-61-2](/img/structure/B2456234.png)
Ácido 2-[({5,7-Dimetilimidazo[1,2-a]pirimidin-2-il}metil)sulfanil]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C12H15N3O2S and a molecular weight of 265.34 g/mol . This compound is characterized by its imidazo[1,2-a]pyrimidine core, which is a fused bicyclic ring system containing nitrogen atoms. The presence of a sulfanyl group and a propanoic acid moiety further defines its structure .
Aplicaciones Científicas De Investigación
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid has several scientific research applications:
Métodos De Preparación
The synthesis of 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid involves multiple steps, typically starting with the formation of the imidazo[1,2-a]pyrimidine core. This can be achieved through various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods would likely optimize these steps for scalability and cost-effectiveness, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced to modify its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides.
Mecanismo De Acción
The mechanism of action of 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyrimidine core can bind to active sites of enzymes, inhibiting their activity or altering their function . The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function . These interactions can modulate various biological pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
- 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)thio]acetic acid
- 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)thio]butanoic acid These compounds share the imidazo[1,2-a]pyrimidine core but differ in the nature of the substituents attached to the core . The unique combination of the sulfanyl group and the propanoic acid moiety in 2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-4-8(2)15-5-10(14-12(15)13-7)6-18-9(3)11(16)17/h4-5,9H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKKMTBVANHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)




![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2456159.png)







